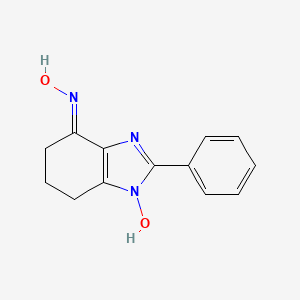
N-(4-chlorobenzylidene)-4-phenyl-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzylidene)-4-phenyl-1-piperazinamine, commonly known as 4-Cl-PVP, is a synthetic cathinone that belongs to the class of novel psychoactive substances (NPS). It is a designer drug that has gained popularity in recent years due to its stimulant effects. The chemical structure of 4-Cl-PVP is similar to other cathinones such as MDPV, α-PVP, and α-PHP.
Wirkmechanismus
The mechanism of action of 4-Cl-PVP involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, which results in the stimulant effects of the drug. Additionally, 4-Cl-PVP has been found to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The use of 4-Cl-PVP has been associated with several biochemical and physiological effects. These effects include increased heart rate, elevated blood pressure, increased body temperature, and decreased appetite. Prolonged use of 4-Cl-PVP can lead to adverse effects such as anxiety, paranoia, and psychosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Cl-PVP in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the effects of dopamine on the central nervous system. However, the use of 4-Cl-PVP in lab experiments is limited by its potential for abuse and its adverse effects on human health.
Zukünftige Richtungen
There are several future directions for research on 4-Cl-PVP. One area of research is the development of new synthetic cathinones that have fewer adverse effects on human health. Another area of research is the study of the long-term effects of 4-Cl-PVP on the brain and behavior. Finally, research could focus on the development of new treatments for addiction to synthetic cathinones such as 4-Cl-PVP.
In conclusion, 4-Cl-PVP is a synthetic cathinone that has gained popularity in recent years due to its stimulant effects. It acts as a potent dopamine reuptake inhibitor and has been used in scientific research to study the effects of dopamine on the central nervous system. However, the use of 4-Cl-PVP is limited by its potential for abuse and its adverse effects on human health. Future research could focus on the development of new synthetic cathinones that have fewer adverse effects and the study of the long-term effects of 4-Cl-PVP on the brain and behavior.
Synthesemethoden
The synthesis of 4-Cl-PVP is a complex process that involves several steps. The first step is the preparation of 4-chlorobenzaldehyde by reacting 4-chlorobenzyl chloride with sodium hydroxide. The second step is the condensation of 4-chlorobenzaldehyde with 4-phenyl-1,2,3,6-tetrahydropyridine to form 4-(4-chlorobenzylidene)-4-phenyl-1,2,3,6-tetrahydropyridine. The final step involves the conversion of 4-(4-chlorobenzylidene)-4-phenyl-1,2,3,6-tetrahydropyridine to 4-Cl-PVP by reacting it with piperazine in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
4-Cl-PVP has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant effects of 4-Cl-PVP, such as increased alertness, euphoria, and energy.
Eigenschaften
IUPAC Name |
(Z)-1-(4-chlorophenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3/c18-16-8-6-15(7-9-16)14-19-21-12-10-20(11-13-21)17-4-2-1-3-5-17/h1-9,14H,10-13H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWQVJVZQYBKN-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)N=CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)/N=C\C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-chlorophenyl)methylidene]-4-phenylpiperazin-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-hydroxy-8-propyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910734.png)


![N-[4-(1-octyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B5910752.png)
![N-[4-(dimethylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5910755.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)


![N-[(5-methyl-2-furyl)methylene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5910840.png)